2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine
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Overview
Description
The compound is a derivative of styryl dyes, which are often used in fluorescence microscopy and other applications due to their fluorescent properties . Styryl dyes are known for their planar structure in the ground state .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) have been synthesized via Knoevenagel condensation reaction followed by metathesization reaction .
Molecular Structure Analysis
Styryl dyes like this compound are typically planar in the ground state . The energy minimum of the excited molecule corresponds to a twisted conformation with a 90° angle between the planar fragments .
Chemical Reactions Analysis
Styryl dyes undergo a facile photoinduced trans-cis isomerization . The cis isomer has a short lifetime and does not contribute appreciably to the steady-state emission spectrum .
Physical and Chemical Properties Analysis
Styryl dyes like this compound have absorption and fluorescence spectra that can be shifted to longer wavelengths . They also show strong fluorescence with quantum yield and fluorescence lifetime increasing upon increasing the solvent viscosity .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-6-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-21(2)18-12-11-17(27(24,25)26)14-19(18)23(5)20(21)13-8-15-6-9-16(10-7-15)22(3)4/h6-14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINYYMJADUXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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